molecular formula C7H4Cl2O3 B1453657 3,4-Dichloro-2-hydroxybenzoic acid CAS No. 14010-45-8

3,4-Dichloro-2-hydroxybenzoic acid

Cat. No.: B1453657
CAS No.: 14010-45-8
M. Wt: 207.01 g/mol
InChI Key: YDOVRFJDZXIYMW-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro- substituents at C-3 and C-4 of the benzene ring . It is a monohydroxybenzoic acid and a dichlorobenzene .


Molecular Structure Analysis

The molecular formula of this compound is C7H4Cl2O3 . The molecular weight is 207.01 . The IUPAC Standard InChI is InChI=1S/C7H4Cl2O3/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,10H, (H,11,12) .


Physical and Chemical Properties Analysis

The melting point of this compound is between 211-215°C .

Scientific Research Applications

Chemical Synthesis and Transformation

The reduction of 3,5-dichloro-4-hydroxybenzoic acid, a compound closely related to 3,4-dichloro-2-hydroxybenzoic acid, has been studied using LiAlH4 as a catalyst. This reduction unexpectedly yielded bis(3,5-dichloro-4-hydroxyphenyl)methane instead of the typical reduction product of carboxylic acids. The product was identified based on various spectroscopic analyses (Ritmaleni, Notario, & Yuliatun, 2013).

Industrial and Biotechnological Applications

4-Hydroxybenzoic acid, which is structurally related to this compound, has emerged as a versatile intermediate for various high-value bioproducts. It's used in industries ranging from food and cosmetics to pharmacy and fungicides. Recent advances in synthetic biology and metabolic engineering have streamlined the biosynthesis of 4-HBA, further expanding its application potential in producing compounds like resveratrol, muconic acid, and vanillyl alcohol (Wang et al., 2018).

Environmental and Analytical Chemistry

Dicamba ester, a derivative of 3,6-dichloro-2-hydroxybenzoic acid, another closely related compound, is synthesized using environmentally friendly reagents and catalysts. This synthesis offers insights into greener chemical processes, emphasizing the role of such compounds in developing sustainable industrial practices (Deshmukh & Yadav, 2017).

Safety and Hazards

While specific safety data for 3,4-Dichloro-2-hydroxybenzoic acid is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-2-hydroxybenzoic acid plays a significant role in biochemical reactions. It has been shown to interact with a variety of enzymes and proteins. For instance, it is a potential inhibitor of human 20α-hydroxysteroid dehydrogenase . This interaction suggests that this compound can modulate the activity of this enzyme, which is involved in steroid metabolism. Additionally, it has been observed to bind to bovine serum albumin, a model transport protein . These interactions highlight the compound’s potential to influence various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a cyclin-dependent kinase inhibitor, which can affect cell proliferation and potentially be used in cancer treatment . By inhibiting these kinases, this compound can alter the cell cycle, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with human 20α-hydroxysteroid dehydrogenase results in the inhibition of this enzyme’s activity . This binding interaction is crucial for understanding how this compound can modulate biochemical pathways. Additionally, it can influence gene expression by acting on transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for its potential therapeutic applications and for minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes involved in the phenylpropane biosynthetic pathway . These interactions can affect metabolic flux and the levels of metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, its interaction with bovine serum albumin suggests that it can be transported within the bloodstream . This interaction can influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy.

Properties

IUPAC Name

3,4-dichloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOVRFJDZXIYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298529
Record name 3,4-Dichloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14010-45-8
Record name 3,4-Dichloro-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14010-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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